5-Bromo-2-ethynylpyrimidine

Übersicht

Beschreibung

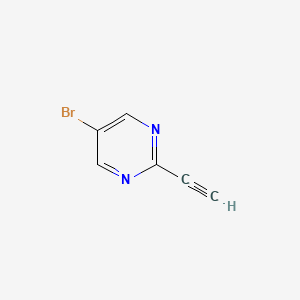

5-Bromo-2-ethynylpyrimidine: is a chemical compound with the molecular formula C6H3BrN2 and a molecular weight of 183.01 g/mol . It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5-position and an ethynyl group at the 2-position of the pyrimidine ring . This compound is primarily used in scientific research and has various applications in chemistry and biology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethynylpyrimidine typically involves the bromination of 2-ethynylpyrimidine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane . The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyrimidine ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-2-ethynylpyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with aryl or alkyl halides.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts and copper co-catalysts are often used in Sonogashira coupling reactions, with solvents like tetrahydrofuran (THF) or toluene.

Major Products Formed:

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Coupling Reactions: Products include aryl or alkyl-substituted pyrimidines.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Medicinal Chemistry

- Enzyme Inhibition : 5-Bromo-2-ethynylpyrimidine has been studied for its potential to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, making it relevant in drug development.

- Anticancer Properties : Derivatives of this compound have shown promise in targeting specific tumor cells, indicating potential applications in cancer therapy.

-

Biological Studies

- Biological Pathways : The compound acts as a probe for investigating biological pathways involving pyrimidine derivatives. It can interact with various biological macromolecules, influencing their activity and providing insights into metabolic processes.

- Antiviral Activity : Preliminary studies suggest that compounds related to this compound exhibit antiviral properties against viruses such as HIV and HCV by inhibiting viral replication through targeted enzyme inhibition.

-

Materials Science

- Catalysis and Sensors : The unique properties of this compound allow it to be used in coordination reactions with metal surfaces, suggesting potential applications in catalysis and sensor technologies.

Case Study 1: Antiviral Properties

A study investigated several pyrimidine derivatives for their antiviral activity against HIV. Among them, a compound structurally related to this compound demonstrated significant inhibition of viral replication with an EC₅₀ value of approximately 3.98 μM, indicating its potential as a lead compound for further development in antiviral therapies.

Case Study 2: Antimalarial Efficacy

Research focused on antimalarial activity synthesized derivatives of pyrimidines tested against Plasmodium falciparum, the malaria-causing parasite. While this compound itself was not directly tested, related compounds showed promising results in inhibiting the growth of the malaria parasite, suggesting that modifications to this scaffold could yield effective antimalarial agents.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-ethynylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use . The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity . Additionally, the bromine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison: 5-Bromo-2-ethynylpyrimidine is unique due to the presence of both a bromine atom and an ethynyl group on the pyrimidine ring, which imparts distinct reactivity and binding properties . In contrast, compounds like 5-Bromo-4-ethylpyrimidine lack the ethynyl group, affecting their chemical behavior and applications . Similarly, 2-Ethylpyrimidine-5-carboxylic acid has different functional groups, leading to variations in its reactivity and use .

Biologische Aktivität

5-Bromo-2-ethynylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position and an ethynyl group at the 2-position of the pyrimidine ring. This unique structure enhances its reactivity and ability to interact with various biological targets. The molecular formula is with a molecular weight of 198.02 g/mol.

Target Interactions : Pyrimidine derivatives like this compound interact with multiple biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound can bind to specific biomolecules through covalent or non-covalent interactions, influencing their activity and function.

Biochemical Pathways : The compound is known to modulate various biochemical pathways, which may include:

- Inhibition of enzyme activity.

- Alteration of gene expression.

- Influence on cell signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.

- Anticancer Potential : The compound has been investigated for its anticancer properties. It may inhibit cancer cell proliferation by affecting key signaling pathways involved in tumor growth.

- Enzyme Inhibition : Specific studies have shown that this compound can act as an inhibitor of certain enzymes, which could be beneficial in the development of therapeutic agents targeting diseases mediated by these enzymes.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key pharmacokinetic parameters include:

- Bioavailability : The extent and rate at which the active ingredient or active moiety is absorbed and becomes available at the site of action.

- Half-life : Duration for which the compound remains active in the body.

- Metabolism and Excretion : Pathways through which the compound is metabolized and eliminated from the body.

Eigenschaften

IUPAC Name |

5-bromo-2-ethynylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2/c1-2-6-8-3-5(7)4-9-6/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOLVGVOMDUCDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653894 | |

| Record name | 5-Bromo-2-ethynylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135283-08-7 | |

| Record name | 5-Bromo-2-ethynylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.